molecular formula C11H12ClFO3 B7997400 Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

Cat. No.: B7997400
M. Wt: 246.66 g/mol
InChI Key: NDDKWCFMAIBKJS-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate is an organic compound that belongs to the class of phenoxypropanoates. This compound is characterized by the presence of a phenoxy group substituted with chlorine and fluorine atoms, attached to a propanoate ester. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate typically involves the reaction of 2-chloro-5-fluorophenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-chloro-5-fluorophenol+ethyl 3-bromopropanoateK2CO3,DMF,refluxEthyl 3-(2-chloro-5-fluoro-phenoxy)propanoate\text{2-chloro-5-fluorophenol} + \text{ethyl 3-bromopropanoate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{reflux}} \text{this compound} 2-chloro-5-fluorophenol+ethyl 3-bromopropanoateK2​CO3​,DMF,reflux​Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation: The phenoxy group can undergo oxidation to form quinone derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium methoxide in methanol.

    Hydrolysis: Aqueous sodium hydroxide under reflux.

    Oxidation: Potassium permanganate in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Substituted phenoxypropanoates.

    Hydrolysis: 3-(2-chloro-5-fluoro-phenoxy)propanoic acid.

    Oxidation: Quinone derivatives of the phenoxy group.

Scientific Research Applications

Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential precursor for the development of pharmaceutical agents.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms enhances its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its desired effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-chloro-phenoxy)propanoate
  • Ethyl 3-(2-fluoro-phenoxy)propanoate
  • Ethyl 3-(2-bromo-5-fluoro-phenoxy)propanoate

Uniqueness

Ethyl 3-(2-chloro-5-fluoro-phenoxy)propanoate is unique due to the simultaneous presence of both chlorine and fluorine atoms on the phenoxy group. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

IUPAC Name

ethyl 3-(2-chloro-5-fluorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO3/c1-2-15-11(14)5-6-16-10-7-8(13)3-4-9(10)12/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDKWCFMAIBKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=C(C=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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